lithium(1+) ion 4-phenylpyridine-2-sulfinate
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Overview
Description
Lithium(1+) ion 4-phenylpyridine-2-sulfinate is a chemical compound that combines lithium ions with 4-phenylpyridine-2-sulfinate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 4-phenylpyridine-2-sulfinate typically involves the reaction of 4-phenylpyridine-2-sulfinic acid with a lithium salt, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the complete formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yield and purity, including steps such as recrystallization and purification through chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 4-phenylpyridine-2-sulfinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can convert the sulfinic group to a sulfide.
Substitution: The phenyl and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfonate derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenylpyridine derivatives.
Scientific Research Applications
Lithium(1+) ion 4-phenylpyridine-2-sulfinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of lithium(1+) ion 4-phenylpyridine-2-sulfinate involves its interaction with molecular targets and pathways. The lithium ion can modulate various biochemical processes, while the 4-phenylpyridine-2-sulfinate moiety can interact with specific enzymes and receptors, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Lithium(1+) ion pyridine-2-sulfinate
- Lithium(1+) ion 4-(pyrrolidin-1-yl)pyridine-2-sulfinate
Uniqueness
Lithium(1+) ion 4-phenylpyridine-2-sulfinate is unique due to the presence of the phenyl group, which can enhance its chemical reactivity and potential applications compared to similar compounds. The phenyl group can also influence the compound’s interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
lithium;4-phenylpyridine-2-sulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S.Li/c13-15(14)11-8-10(6-7-12-11)9-4-2-1-3-5-9;/h1-8H,(H,13,14);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLUIXLCPARIKJ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)C2=CC(=NC=C2)S(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8LiNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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